molecular formula C12H17IN2O3 B12982100 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B12982100
M. Wt: 364.18 g/mol
InChI Key: RHXGKIBCMMLMON-UHFFFAOYSA-N
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Description

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a complex organic compound that features a unique structure combining an iodinated pyrazolo-oxazine core with a tetrahydropyran-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to its combination of an iodinated pyrazolo-oxazine core with a tetrahydropyran-2-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17IN2O3

Molecular Weight

364.18 g/mol

IUPAC Name

3-iodo-2-(oxan-2-yloxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C12H17IN2O3/c13-12-9(7-18-11-3-1-2-5-17-11)14-15-4-6-16-8-10(12)15/h11H,1-8H2

InChI Key

RHXGKIBCMMLMON-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=NN3CCOCC3=C2I

Origin of Product

United States

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